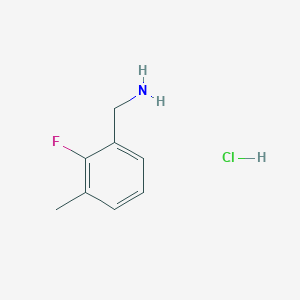![molecular formula C23H23NO6 B2358579 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid CAS No. 2375248-85-2](/img/structure/B2358579.png)
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid is a compound belonging to the class of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. It features a distinctive fluorenyl group attached to a pyrrolidine ring, making it an intriguing subject of study in organic chemistry and its application in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid typically involves multiple steps:
Starting Materials: : The process begins with the precursor materials, such as commercially available fluorenylmethyloxycarbonyl chloride and pyrrolidine derivatives.
Formation of Fmoc Group: : The Fmoc group is introduced by reacting fluorenylmethyloxycarbonyl chloride with the pyrrolidine derivative under basic conditions.
Esterification and Subsequent Hydrolysis: : The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired compound.
Purification: : The final product is purified using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automation and continuous flow processes may be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Under specific conditions, the compound can undergo oxidation, affecting its functional groups.
Reduction: : The fluorenyl and carboxyl groups can be selectively reduced.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the Fmoc-protected site.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or dichromate in acidic medium.
Reducing Agents: : Hydrogenation catalysts or lithium aluminum hydride.
Substitution Conditions: : Vary depending on the reactants used, often involving polar aprotic solvents.
Major Products Formed
The major products from these reactions include derivatives where functional groups are modified, which can be pivotal in creating analogs with different properties for research purposes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: : Used as a building block in solid-phase peptide synthesis (SPPS) due to the stability and removable nature of the Fmoc protecting group.
Chiral Synthesis: : Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
Protein Engineering: : Plays a role in designing and synthesizing proteins with specific sequences and properties.
Bioconjugation: : Useful in attaching peptides to other biomolecules for functional studies.
Medicine
Drug Development: : Utilized in synthesizing peptide-based drugs, enhancing their stability and bioavailability.
Diagnostic Tools: : Aids in the creation of peptide markers for diagnostic assays.
Industry
Material Science: : Contributes to the development of novel materials with peptide components.
Biotechnology: : Facilitates the production of biocompatible materials for medical devices and implants.
Wirkmechanismus
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid exerts its effects primarily through its interaction with peptide chains during synthesis. The Fmoc group acts as a temporary protective group for amino acids, preventing unwanted side reactions. The compound binds to specific sites on the peptide chain, ensuring the correct sequence assembly. During deprotection, the Fmoc group is removed, allowing the peptide to continue its synthesis unimpeded.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3R,5S)-1-Benzyl-5-methoxycarbonylpyrrolidin-3-yl]acetic acid: : Similar in structure but with a benzyl group instead of the fluorenyl group.
2-[(3R,5S)-1-(Tert-butoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid: : Features a tert-butoxycarbonyl (Boc) protecting group rather than an Fmoc group.
Highlighting Its Uniqueness
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid stands out due to the unique properties conferred by the Fmoc group, which offers high stability and efficient removal under mild conditions. This makes it particularly valuable in peptide synthesis where such characteristics are crucial.
Eigenschaften
IUPAC Name |
2-[(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-29-22(27)20-10-14(11-21(25)26)12-24(20)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26)/t14-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGCOXCYEJTQJF-VLIAUNLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2358496.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)

![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)
![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)


![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)
![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)

![methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2358518.png)

